Rimuene

Description

Properties

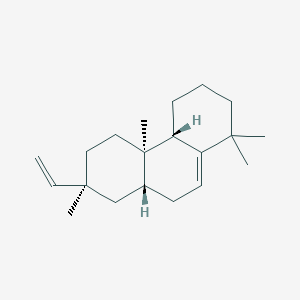

IUPAC Name |

(2S,4aR,4bS,10aR)-2-ethenyl-2,4a,8,8-tetramethyl-3,4,4b,5,6,7,10,10a-octahydro-1H-phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32/c1-6-19(4)12-13-20(5)15(14-19)9-10-16-17(20)8-7-11-18(16,2)3/h6,10,15,17H,1,7-9,11-14H2,2-5H3/t15-,17-,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAIWMJSLFJWAQP-WSTLGDPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2C1=CCC3C2(CCC(C3)(C)C=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@]2([C@@H]3CCCC(C3=CC[C@@H]2C1)(C)C)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Natural Sources of Rimuene in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rimuene is a naturally occurring pimarane-type diterpene hydrocarbon with the chemical formula C₂₀H₃₂. Diterpenes are a class of organic compounds composed of four isoprene units and are known for their diverse biological activities, making them of significant interest in the fields of pharmacology and drug development. This technical guide provides a comprehensive overview of the known plant sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its extraction and analysis, and a proposed biosynthetic pathway.

Plant Sources and Quantitative Analysis of this compound

This compound has been identified as a constituent of the essential oils of several coniferous plants, primarily within the families Araucariaceae and Cupressaceae. The concentration of this compound can vary depending on the plant species, geographical location, and the specific part of the plant analyzed. A summary of the quantitative data available from peer-reviewed studies is presented in Table 1.

| Plant Species | Family | Plant Part | This compound Concentration (% of Essential Oil) | Reference(s) |

| Araucaria brasiliensis (syn. Araucaria angustifolia) | Araucariaceae | Leaves | 5.87 ± 1.01 | [1] |

| 8.00 ± 0.24 | [1] | |||

| Araucaria heterophylla | Araucariaceae | Dry Stem Bark | 2.85 | [2] |

| Cryptomeria japonica | Cupressaceae | Not specified | Trace | |

| Thujopsis dolabrata | Cupressaceae | Not specified | Reported, but not quantified | [3] |

Table 1: Quantitative Data of this compound in Various Plant Species

Experimental Protocols

Extraction of this compound-Containing Essential Oil by Hydrodistillation

This protocol describes a general method for the extraction of essential oils from plant material, which is suitable for the isolation of this compound.

a. Materials and Apparatus:

-

Fresh or dried plant material (e.g., leaves, bark)

-

Clevenger-type apparatus

-

Heating mantle

-

Round-bottom flask (2 L)

-

Distilled water

-

Anhydrous sodium sulfate

-

Glass vials for storage

b. Procedure:

-

Sample Preparation: Weigh approximately 200-300 g of the plant material. If using fresh material, it may be coarsely chopped. Dried material can be used as is or lightly crushed.

-

Hydrodistillation: Place the prepared plant material into the 2 L round-bottom flask and add a sufficient volume of distilled water to cover the material completely.

-

Apparatus Setup: Assemble the Clevenger-type apparatus according to the manufacturer's instructions, ensuring all joints are properly sealed.

-

Extraction: Heat the flask using the heating mantle to bring the water to a boil. The steam and volatile compounds will rise, condense in the condenser, and collect in the graduated tube of the Clevenger apparatus. Continue the distillation for 3-4 hours, or until no more oil is collected.

-

Oil Collection: After cooling, carefully collect the separated essential oil from the graduated tube.

-

Drying and Storage: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water. Store the dried essential oil in a sealed glass vial at 4°C in the dark to prevent degradation.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analytical procedure for the identification and quantification of this compound in the extracted essential oil.

a. Materials and Apparatus:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5)

-

Helium (carrier gas)

-

Essential oil sample

-

Hexane (solvent)

-

This compound standard (if available for absolute quantification) or internal standard (e.g., n-alkanes for retention index calculation)

b. GC-MS Parameters (Example):

-

Injector Temperature: 250°C

-

Injection Mode: Split (split ratio e.g., 1:50)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp: Increase to 240°C at a rate of 3°C/min

-

Hold: Maintain 240°C for 5 minutes

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Scan Range: m/z 40-500

c. Procedure:

-

Sample Preparation: Prepare a dilute solution of the essential oil (e.g., 1% v/v) in hexane.

-

Injection: Inject the prepared sample into the GC-MS system.

-

Data Acquisition: Acquire the chromatogram and mass spectra.

-

Identification: Identify the this compound peak by comparing its mass spectrum with a reference library (e.g., NIST, Wiley) and by comparing its retention index with literature values. The mass spectrum of this compound will show characteristic fragmentation patterns.

-

Quantification: The relative percentage of this compound in the essential oil is calculated based on the peak area of this compound relative to the total peak area of all identified compounds in the chromatogram. For absolute quantification, a calibration curve would be prepared using a pure this compound standard.

Biosynthesis of this compound

This compound is a pimarane-type diterpene, which is biosynthesized via the methylerythritol phosphate (MEP) pathway in plants, occurring in the plastids. The key precursor for all diterpenes is geranylgeranyl pyrophosphate (GGPP).

The biosynthesis of this compound is proposed to proceed through the following key steps:

-

Formation of GGPP: The MEP pathway produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon units are sequentially condensed to form the 20-carbon molecule, GGPP.

-

Protonation-initiated Cyclization: A diterpene synthase, likely a pimaradiene synthase, catalyzes the protonation-initiated cyclization of GGPP.

-

Formation of a Bicyclic Intermediate: The initial cyclization forms a bicyclic labdadienyl/copalyl pyrophosphate (CPP)-like carbocation.

-

Further Cyclization to a Tricyclic Pimaradienyl Cation: A second cyclization event leads to the formation of a tricyclic pimaradienyl carbocation.

-

Deprotonation to form this compound: The final step involves the deprotonation of the pimaradienyl cation to yield the stable diterpene, this compound.

Mandatory Visualizations

Caption: Proposed biosynthetic pathway of this compound from IPP and DMAPP.

Caption: Experimental workflow for this compound isolation and analysis.

References

- 1. Identification of Syn-Pimara-7,15-Diene Synthase Reveals Functional Clustering of Terpene Synthases Involved in Rice Phytoalexin/Allelochemical Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional identification of specialized diterpene synthases from Chamaecyparis obtusa and C. obtusa var. formosana to illustrate the putative evolution of diterpene synthases in Cupressaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Putative Biosynthesis of Rimuene in Thujopsis dolabrata: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rimuene, a diterpene hydrocarbon found in the essential oil of Thujopsis dolabrata (Hiba arborvitae), belongs to the vast class of labdane-related diterpenoids.[1] While the precise enzymatic pathway for this compound biosynthesis in T. dolabrata has not been fully elucidated, extensive research into diterpene biosynthesis in conifers, particularly within the Cupressaceae family, allows for the construction of a putative and scientifically robust pathway.[2][3] This technical guide synthesizes the current understanding of diterpene biosynthesis to propose a pathway for this compound formation in Thujopsis dolabrata. It details the foundational stages of precursor formation, the key cyclization steps mediated by diterpene synthases, and generalized experimental protocols for the identification and characterization of the enzymes involved. This document aims to serve as a foundational resource for researchers investigating terpenoid biosynthesis and professionals in drug development interested in the natural product landscape of conifers.

Introduction to Diterpene Biosynthesis in Conifers

Diterpenes are a class of C20 terpenoids derived from four isoprene units. In conifers, they play crucial roles in defense against herbivores and pathogens as components of oleoresin.[4] The biosynthesis of these compounds, including this compound, originates from the central isoprenoid pathway, culminating in the formation of the universal diterpene precursor, geranylgeranyl diphosphate (GGPP).[5] The remarkable diversity of diterpene skeletons is generated by the action of a superfamily of enzymes known as terpene synthases (TPSs), specifically diterpene synthases (diTPSs).[4][5]

In gymnosperms, the formation of complex diterpene structures is typically a two-step process involving two distinct classes of diTPSs:

-

Class II Diterpene Synthases: These enzymes initiate the cyclization of the linear GGPP precursor through a protonation-dependent mechanism, forming a bicyclic diphosphate intermediate, typically a labdadienyl/copalyl diphosphate (CPP).[6][7]

-

Class I Diterpene Synthases: Acting on the CPP intermediate produced by Class II diTPSs, these enzymes catalyze further cyclizations and rearrangements to generate the final, often complex, polycyclic diterpene skeleton.[6][7]

Proposed Biosynthesis Pathway of this compound in Thujopsis dolabrata

Based on the established principles of labdane-related diterpenoid biosynthesis, the following pathway for this compound formation in Thujopsis dolabrata is proposed.

Stage 1: Formation of the Universal Precursor, Geranylgeranyl Diphosphate (GGPP)

The biosynthesis of this compound begins with the formation of GGPP from the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the five-carbon building blocks of all isoprenoids. This occurs via the methylerythritol phosphate (MEP) pathway in the plastids of plant cells.

Stage 2: Cyclization of GGPP to a Labdadienyl/Copalyl Diphosphate (CPP) Intermediate

It is hypothesized that a Class II diTPS, hereafter referred to as TdCPS (for Thujopsis dolabrata Copalyl Diphosphate Synthase), catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic (+)-copalyl diphosphate ((+)-CPP) intermediate. This is consistent with the characterization of (+)-CPP synthases in other members of the Cupressaceae family.[2]

Stage 3: Conversion of (+)-CPP to this compound

The final step in the formation of the this compound skeleton is proposed to be catalyzed by a Class I diTPS, a putative this compound Synthase (TdRS). This enzyme would facilitate the ionization of the diphosphate group from (+)-CPP, initiating a series of intramolecular rearrangements and ultimately forming the characteristic tricyclic structure of this compound.

Caption: Proposed biosynthesis pathway of this compound in Thujopsis dolabrata.

Quantitative Data Summary

While specific quantitative data for the enzymes in the this compound biosynthesis pathway in Thujopsis dolabrata are not yet available, the following table provides a template for the types of data that would be collected during the characterization of the proposed enzymes, with representative values drawn from studies of homologous enzymes in other conifers.

| Enzyme | Substrate | Product(s) | K_m (µM) | k_cat (s⁻¹) | Reference |

| Putative TdCPS | GGPP | (+)-CPP | 5 - 15 | 0.1 - 1.0 | Homologous enzymes in Cupressaceae[2] |

| Putative TdRS | (+)-CPP | This compound | 1 - 10 | 0.05 - 0.5 | Homologous enzymes in gymnosperms[5] |

Note: The kinetic parameters (K_m and k_cat) are highly dependent on the specific enzyme and assay conditions. The values presented are indicative of the typical range for diterpene synthases.

Experimental Protocols

The elucidation of the this compound biosynthesis pathway would involve the following key experimental steps.

Identification and Cloning of Candidate diTPS Genes

-

RNA Extraction and cDNA Synthesis: Total RNA would be extracted from young needles of Thujopsis dolabrata, a tissue where diterpene biosynthesis is likely active. This RNA would then be reverse-transcribed to generate a cDNA library.

-

Homology-Based Cloning or Transcriptome Mining: Degenerate primers designed from conserved regions of known gymnosperm diTPSs would be used in PCR to amplify candidate gene fragments from the cDNA library. Alternatively, de novo transcriptome sequencing (RNA-Seq) of T. dolabrata needles would be performed to identify full-length candidate diTPS transcripts.

Heterologous Expression and Purification of Recombinant Enzymes

-

Vector Construction: Full-length candidate TdCPS and TdRS coding sequences would be cloned into an appropriate expression vector, such as pET28a, for expression in a microbial host like Escherichia coli.

-

Protein Expression: The recombinant plasmids would be transformed into an expression strain of E. coli (e.g., BL21(DE3)). Protein expression would be induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Protein Purification: The expressed proteins, likely containing an affinity tag (e.g., His-tag), would be purified from the cell lysate using affinity chromatography (e.g., Ni-NTA).

In Vitro Enzyme Assays and Product Identification

-

Enzyme Assays: Purified recombinant TdCPS would be incubated with GGPP in a suitable buffer containing a divalent cation (e.g., Mg²⁺). The reaction products would be dephosphorylated with a phosphatase (e.g., alkaline phosphatase) to yield the corresponding alcohol. For the coupled assay, the product of the TdCPS reaction would be directly used as the substrate for the purified recombinant TdRS.

-

Product Analysis: The dephosphorylated products would be extracted with an organic solvent (e.g., hexane) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The identity of the products would be confirmed by comparison of their mass spectra and retention times with those of authentic standards.

Caption: General experimental workflow for identifying and characterizing diterpene synthases.

Conclusion and Future Directions

The proposed biosynthesis pathway for this compound in Thujopsis dolabrata provides a strong hypothetical framework for future research. The immediate next steps should focus on the identification and functional characterization of the putative TdCPS and TdRS enzymes. Transcriptome analysis of T. dolabrata would be a powerful tool for identifying candidate genes. Successful characterization of these enzymes would not only confirm the proposed pathway but also open up possibilities for metabolic engineering to produce this compound and other valuable diterpenoids in heterologous systems. Further research could also investigate the regulation of this pathway in response to environmental stimuli and its role in the chemical ecology of Thujopsis dolabrata.

References

- 1. Chemotaxonomy on the leaf constituents of Thujopsis dolabrata Sieb. et Zucc.-Analysis of neutral extracts (diterpene hydrocarbon) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functional identification of specialized diterpene synthases from Chamaecyparis obtusa and C. obtusa var. formosana to illustrate the putative evolution of diterpene synthases in Cupressaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. On the Evolution and Functional Diversity of Terpene Synthases in the Pinus Species: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functional Characterization of Nine Norway Spruce TPS Genes and Evolution of Gymnosperm Terpene Synthases of the TPS-d Subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A review: biosynthesis of plant-derived labdane-related diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Rimuene: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rimuene is a naturally occurring diterpene hydrocarbon found in a variety of plant species, including the New Zealand rimu tree (Dacrydium cupressinum), from which it derives its name.[1] As a member of the extensive terpenoid family, this compound possesses a complex cyclic structure that has garnered interest for its potential applications in chemical synthesis and as a scaffold for drug discovery. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside an exploration of its potential biological activities based on related compounds. Detailed experimental protocols for its isolation and analysis are also presented to facilitate further research into this intriguing natural product.

Chemical and Physical Properties

This compound is a tetracyclic diterpene with the molecular formula C₂₀H₃₂.[2][3] Its chemical structure and properties are summarized below.

Table 1: Chemical Identifiers and Descriptors for this compound

| Identifier/Descriptor | Value | Source |

| IUPAC Name | (2S,4aR,4bS,10aR)-2-ethenyl-2,4a,8,8-tetramethyl-3,4,4b,5,6,7,10,10a-octahydro-1H-phenanthrene | [2][3] |

| CAS Number | 1686-67-5 | [2][3][4] |

| Molecular Formula | C₂₀H₃₂ | [2][3] |

| Synonyms | Rimuen, 5,15-Rosadiene, Rosa-5,15-diene, (13S)- | [5][6][7] |

| InChIKey | BAIWMJSLFJWAQP-WSTLGDPDSA-N | [2] |

| SMILES | C[C@@]1(CC[C@]2([C@@H]3CCCC(C3=CC[C@@H]2C1)(C)C)C)C=C | [2][7] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| Molecular Weight | 272.5 g/mol | [2][3][7] (Computed) |

| Appearance | Crystalline solid | [1] |

| Melting Point | Not available | Data not found in reviewed sources. |

| Boiling Point | Not available | Data not found in reviewed sources. |

| Solubility | Soluble in alcohol; Insoluble in water (0.001413 mg/L @ 25 °C est.) | [4][8] |

| Optical Rotation | Not available | Specific rotation value for pure this compound is not reported in the reviewed literature. Chiral molecules like this compound are optically active.[9] |

| XLogP3-AA | 7 | [2][7] (Computed) |

Table 3: Spectral Data References for this compound

| Spectral Data Type | Availability/Source |

| Mass Spectrometry (GC-MS) | Available in spectral databases such as NIST Chemistry WebBook and SpectraBase.[5][6] |

| ¹³C NMR Spectroscopy | Spectrum available in databases like SpectraBase.[5] |

| ¹H NMR Spectroscopy | Data available in specialized chemical literature. |

| Infrared (IR) Spectroscopy | Data available in specialized chemical literature.[1] |

Experimental Protocols

While specific, detailed experimental protocols for every aspect of this compound research are not widely published, this section provides robust, adaptable methodologies based on standard practices for natural product chemistry.

Isolation of this compound from Plant Material

This compound is a constituent of the essential oils of various plants. The following protocol outlines a general procedure for its extraction and purification.

Workflow for Isolation and Purification of this compound

Caption: General workflow for the isolation and characterization of this compound.

Protocol:

-

Plant Material Preparation: Air-dry and grind the plant material (e.g., leaves and bark of Dacrydium cupressinum) to a coarse powder.

-

Extraction:

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

-

Column Chromatography:

-

Fraction Collection and Analysis:

-

Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., hexane:ethyl acetate 95:5).

-

Visualize the TLC plates under UV light and/or by staining with a suitable reagent (e.g., phosphomolybdic acid).

-

Pool the fractions containing the compound of interest based on the TLC profile.

-

-

Purification and Characterization:

-

Evaporate the solvent from the pooled fractions to yield purified this compound.

-

Confirm the identity and purity of the isolated compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.[13]

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a standard technique for the identification and quantification of volatile compounds like this compound in essential oil extracts.

Protocol:

-

Sample Preparation: Dilute the essential oil or purified this compound sample in a suitable volatile solvent (e.g., hexane or dichloromethane).

-

GC-MS System: Use a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms or HP-5MS).[14][15]

-

GC Conditions:

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp up to 240°C at a rate of 3°C/minute, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

-

-

MS Conditions:

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

-

Data Analysis: Identify this compound by comparing its mass spectrum and retention index with reference data from spectral libraries (e.g., NIST, Wiley).[14]

Biological Activity and Signaling Pathways

The biological activity of pure this compound has not been extensively studied. However, as a diterpene, it belongs to a class of compounds known for a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.[16][17]

Potential Biological Activities

-

Cytotoxicity: An essential oil from Araucaria heterophylla containing this compound (2.85%) showed cytotoxic effects.[18] However, the activity of the pure compound is unknown.

-

Anti-inflammatory Activity: Many terpenes exhibit anti-inflammatory properties by modulating key signaling pathways.[1][19] For instance, the monoterpene limonene has been shown to suppress inflammatory responses.[20]

-

Antimicrobial Activity: Terpenes are known to possess antimicrobial activity against a range of bacteria and fungi, often by disrupting microbial cell membranes.[11][21][22][23]

Signaling Pathways

There is currently no specific information available in the scientific literature regarding the direct effects of this compound on cellular signaling pathways. However, many terpenes are known to modulate key inflammatory and cancer-related pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[21][24][25]

Generalized NF-κB Signaling Pathway and Potential Terpene Inhibition

Caption: A simplified representation of the NF-κB signaling pathway, a common target for the anti-inflammatory effects of terpenes.

For example, limonene has been shown to suppress the NF-κB and MAPK pathways, leading to a reduction in the production of pro-inflammatory cytokines.[24] Given the structural similarities among terpenes, it is plausible that this compound could exert biological effects through similar mechanisms, but this requires experimental verification.

Future Directions

The current body of knowledge on this compound is limited, presenting numerous opportunities for further research. Key areas for future investigation include:

-

Determination of Physical Constants: Experimental determination of the melting point, boiling point, and specific optical rotation of pure this compound.

-

Biological Screening: Comprehensive in vitro and in vivo studies to evaluate the cytotoxic, anti-inflammatory, antimicrobial, and other potential biological activities of purified this compound.

-

Mechanism of Action Studies: Investigation into the effects of this compound on key cellular signaling pathways to elucidate its molecular mechanisms of action.

-

Synthesis of Derivatives: Use of this compound as a scaffold for the synthesis of novel derivatives with potentially enhanced biological activities.

Conclusion

This compound is a readily available natural diterpene with a well-defined chemical structure. While its physical and chemical properties are partially characterized, there is a significant gap in the understanding of its biological activities and mechanisms of action. The experimental protocols and background information provided in this guide are intended to serve as a foundation for researchers to further explore the potential of this compound in drug discovery and development. Future studies are essential to unlock the full therapeutic potential of this and other related natural products.

References

- 1. phcogres.com [phcogres.com]

- 2. This compound | C20H32 | CID 12314971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Anticancer activity of limonene: A systematic review of target signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, 1686-67-5 [thegoodscentscompany.com]

- 5. Rimuen | C20H32 | CID 6432170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. unipub.uni-graz.at [unipub.uni-graz.at]

- 13. phytojournal.com [phytojournal.com]

- 14. researchgate.net [researchgate.net]

- 15. scielo.br [scielo.br]

- 16. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Investigation of the effects and mechanisms of anticancer action of a Ru(II)-arene iminophosphorane compound in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. phcogres.com [phcogres.com]

- 19. mdpi.com [mdpi.com]

- 20. Antimicrobial Susceptibility and Antibacterial Mechanism of Limonene against Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Unveil the Anticancer Potential of Limomene Based Therapeutic Deep Eutectic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. scispace.com [scispace.com]

- 24. Suppression of MAPK and NF-κB pathways by limonene contributes to attenuation of lipopolysaccharide-induced inflammatory responses in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

Rimuene: A Technical Guide for Researchers

This technical guide provides an in-depth overview of the diterpene Rimuene, intended for researchers, scientists, and professionals in the field of drug development. This document outlines its chemical properties, biological activity, and relevant experimental methodologies.

Core Compound Data

This compound is a naturally occurring diterpene hydrocarbon found in a variety of plant species. The following table summarizes its key quantitative data.

| Parameter | Value | Source |

| CAS Number | 1686-67-5 | [1][2] |

| Molecular Formula | C₂₀H₃₂ | [3] |

| Molecular Weight | 272.475040 g/mol | [2] |

| Biological Activity | Moderate inhibitory activity against butyrylcholinesterase (BuChE) was observed for an essential oil containing this compound (also reported as 5,15-Rosadiene). |

Biological Activity and Potential Signaling Pathways

The primary reported biological activity of this compound, as a component of the essential oil from Araucaria brasiliensis, is the moderate inhibition of butyrylcholinesterase (BuChE). This suggests a potential role for this compound in modulating cholinergic signaling. By inhibiting BuChE, this compound could prevent the breakdown of the neurotransmitter acetylcholine, leading to its increased availability in the synaptic cleft. This mechanism is a key therapeutic strategy in managing conditions such as Alzheimer's disease.

References

The Biological Profile of Rimuene: A Review of Current, Limited Evidence

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide summarizes the currently available scientific information on the biological activity of Rimuene. It is critical to note that dedicated studies on the pharmacological effects of isolated this compound or this compound-rich extracts are exceptionally scarce in published literature. The majority of the data presented herein pertains to essential oils where this compound is a constituent, and therefore, the described activities cannot be solely attributed to this compound. This document serves to highlight the current knowledge gaps and provide a foundation for future research.

Introduction

This compound is a naturally occurring diterpene hydrocarbon with the chemical formula C₂₀H₃₂.[1][2] It has been identified as a constituent in the essential oils of various plant species. Despite its presence in several traditional medicinal plants, scientific investigation into the specific biological activities of this compound remains in its infancy. This guide aims to collate and present the limited existing data to the scientific community to foster further inquiry into its potential therapeutic applications.

Natural Occurrence of this compound

This compound has been identified in a number of plant species, often as a component of their essential oils. The concentration of this compound within these extracts can vary significantly.

Table 1: Documented Natural Sources of this compound

| Plant Species | Family | Plant Part | Percentage of this compound in Essential Oil | Reference |

| Araucaria heterophylla (Salisb.) Franco | Araucariaceae | Dry Stem Bark | 2.85% | [3] |

| Araucaria brasiliensis A. Rich | Araucariaceae | Leaves | 5.87 ± 1.01% | [4] |

| Thujopsis dolabrata Sieb. et Zucc. | Cupressaceae | Not Specified | Present | [1] |

| Cryptomeria japonica (Thunb. ex L.f.) D.Don | Cupressaceae | Not Specified | Present | [1] |

Biological Activity: A Landscape of Limited Data

Direct studies on the biological effects of isolated this compound are not currently available in the public domain. The only available data on biological activity comes from an essential oil mixture containing this compound.

Cytotoxicity

The essential oil extracted from the dry stem bark of Araucaria heterophylla, which contains 2.85% this compound, was evaluated for its cytotoxic effects using the brine shrimp lethality assay.

Table 2: Cytotoxicity of this compound-Containing Essential Oil

| Source Material | Assay | Result (LC₅₀) | This compound Content |

| Araucaria heterophylla Dry Stem Bark Essential Oil | Brine Shrimp Lethality Assay | 10 ppm | 2.85% |

This result indicates that the essential oil possesses cytotoxic properties. However, it is crucial to emphasize that this activity is a reflection of the combined effects of all constituents within the oil, and the specific contribution of this compound to this cytotoxicity is unknown. Spathulenol (16.13%) and germacrene B (10.37%) were the major components of this oil.[3]

Anti-inflammatory and Antimicrobial Activity

There is currently no scientific literature available that investigates the anti-inflammatory or antimicrobial properties of this compound extract or the isolated compound. While many plant-derived terpenes exhibit such activities, no specific data for this compound has been published.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available due to the lack of dedicated studies. The brine shrimp lethality assay mentioned was performed on the whole essential oil of Araucaria heterophylla. For researchers interested in replicating or expanding upon this work, a general protocol for this assay is described below.

General Protocol: Brine Shrimp Lethality Assay

This assay is a simple, rapid, and low-cost preliminary screen for cytotoxicity.

Materials:

-

Artemia salina (brine shrimp) eggs

-

Sea salt

-

Distilled water

-

Test sample (e.g., essential oil)

-

Solvent for sample dissolution (e.g., DMSO)

-

Multi-well plates or small vials

-

Light source

-

Magnifying glass or microscope

Procedure:

-

Hatching of Brine Shrimp: Prepare a brine solution (e.g., 38 g sea salt per 1 L of distilled water). Add Artemia salina eggs to the brine and incubate under a light source for 24-48 hours until the nauplii (larvae) hatch.

-

Preparation of Test Solutions: Dissolve the test sample in a suitable solvent to create a stock solution. Prepare a series of dilutions of the stock solution in the brine.

-

Exposure: Transfer a specific number of nauplii (e.g., 10-15) into each well or vial containing the different concentrations of the test sample. A control group with the solvent and a negative control with only brine should be included.

-

Incubation: Incubate the plates for 24 hours under a light source.

-

Counting: After 24 hours, count the number of surviving and dead nauplii in each well. Non-motile nauplii are considered dead.

-

Data Analysis: Calculate the percentage of mortality for each concentration. Determine the LC₅₀ (lethal concentration 50), the concentration that causes 50% mortality of the nauplii, using a suitable statistical method (e.g., probit analysis).

Signaling Pathways

There is no information in the current scientific literature regarding the signaling pathways modulated by this compound. Elucidating these pathways will be a critical step in understanding its mechanism of action and potential therapeutic applications.

Visualizations

Due to the absence of data on signaling pathways or complex experimental workflows for this compound, a diagram illustrating the chemical composition of a this compound-containing essential oil is provided to contextualize its presence within a complex natural mixture.

Caption: Composition of Araucaria heterophylla essential oil.

Future Directions and Conclusion

The current body of scientific literature on the biological activity of this compound is profoundly limited. The preliminary cytotoxicity data from a this compound-containing essential oil provides a tentative starting point, but dedicated research is urgently needed. Future studies should focus on:

-

Isolation and Purification: Developing efficient methods for the isolation of this compound from its natural sources to enable the study of the pure compound.

-

Broad-Spectrum Bioactivity Screening: Evaluating purified this compound for a wide range of biological activities, including but not limited to cytotoxic, anti-inflammatory, antimicrobial, and antioxidant effects.

-

Mechanistic Studies: Investigating the underlying mechanisms of action and identifying the molecular targets and signaling pathways modulated by this compound.

References

- 1. This compound | C20H32 | CID 12314971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Rimuen | C20H32 | CID 6432170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Chemical Characterization and Biological Activity of the Essential Oil from Araucaria brasiliensis Collected in Ecuador - PMC [pmc.ncbi.nlm.nih.gov]

The Untapped Potential of Rimuene: A Scientific Whitepaper on a Diterpene in Need of Investigation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Rimuene, a naturally occurring diterpene hydrocarbon, presents a largely unexplored frontier in therapeutic research. Despite its defined chemical structure and presence in several plant species, a comprehensive review of publicly available scientific literature reveals a significant paucity of data regarding its biological activity and potential therapeutic effects. This technical guide serves a dual purpose: to meticulously summarize the current, albeit limited, knowledge on this compound, and to provide a comprehensive framework for future research by drawing parallels with the well-documented therapeutic activities of other structurally related terpenes. This document outlines potential anti-inflammatory and anticancer mechanisms that could be relevant to this compound, provides detailed experimental protocols for investigating these effects, and presents quantitative data from analogous compounds to guide hypothesis-driven research. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and methodological tools necessary to unlock the potential therapeutic applications of this compound.

Introduction to this compound

This compound is a diterpene hydrocarbon with the chemical formula C₂₀H₃₂.[1][2] Its structure has been elucidated, and it is known to be a constituent of various plants, including Thujopsis dolabrata and Cryptomeria japonica.[1] It has also been identified in the essential oil of Araucaria brasiliensis.[3] While the chemical properties of this compound are established, its biological activity remains almost entirely uninvestigated. A single study on the essential oil of Araucaria brasiliensis, which contains this compound as one of its components, reported moderate inhibitory activity against butyrylcholinesterase (BuChE), an enzyme implicated in the progression of Alzheimer's disease.[3] However, the activity of isolated this compound was not determined, leaving its specific contribution to this effect unknown.

Potential Therapeutic Effects: A Hypothesis-Driven Approach

Given the lack of direct evidence for this compound's therapeutic effects, we can formulate hypotheses based on the known activities of other terpenes, a large and diverse class of organic compounds found in plants.[4] Many terpenes, including monoterpenes and diterpenes, have demonstrated significant anti-inflammatory and anticancer properties.[4][5][6]

Potential Anti-inflammatory Activity

Chronic inflammation is a key factor in a multitude of diseases. Terpenes such as limonene and carvone have been shown to exert anti-inflammatory effects through various mechanisms.[7][8] A plausible hypothesis is that this compound may also modulate inflammatory pathways.

Potential Mechanisms of Action:

-

Inhibition of Pro-inflammatory Cytokines: this compound could potentially suppress the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, which are central mediators of the inflammatory response.[8][9]

-

Modulation of NF-κB Signaling: The transcription factor NF-κB is a master regulator of inflammation. Terpenes often inhibit the activation and nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory genes.[9][10]

-

Inhibition of Inflammatory Enzymes: this compound might inhibit enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are responsible for the production of inflammatory mediators like prostaglandins and nitric oxide.[10]

Potential Anticancer Activity

The search for novel anticancer agents from natural sources is a major focus of drug discovery. Numerous terpenes have exhibited potent antitumor activities in both preclinical and clinical studies.[4][5][6][11][12] It is conceivable that this compound could possess similar properties.

Potential Mechanisms of Action:

-

Induction of Apoptosis: this compound may trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax, caspases) and anti-apoptotic (e.g., Bcl-2) proteins.[5][11]

-

Cell Cycle Arrest: It could potentially halt the proliferation of cancer cells by inducing cell cycle arrest at specific checkpoints, such as G0/G1 or G2/M phases.[5]

-

Inhibition of Angiogenesis and Metastasis: this compound might interfere with the formation of new blood vessels (angiogenesis) and the spread of cancer cells (metastasis), which are critical for tumor growth and progression.[5]

-

Induction of Autophagy: Some terpenes can induce autophagy, a cellular self-degradation process that can lead to cancer cell death.[11]

Quantitative Data from Structurally Related Terpenes

To provide a quantitative perspective for future studies on this compound, the following tables summarize the biological activities of other well-researched terpenes.

Table 1: Anti-inflammatory Activity of Selected Terpenes

| Terpene | Experimental Model | IC₅₀ / Effect | Reference |

| Limonene | LPS-stimulated murine macrophages | Decreased NO production | [7] |

| (S)-(+)-Carvone | LPS-stimulated murine macrophages | Decreased NO, NOS2, and IL-1β expression | [7] |

| α-Pinene | Human chondrocytes | Inhibition of pro-inflammatory cytokines | [4] |

| Linalool | LPS-stimulated RAW 264.7 macrophages | Reduced TNF-α, IL-1β, and IL-6 | [8] |

Table 2: Anticancer Activity of Selected Terpenes

| Terpene | Cell Line | IC₅₀ / Effect | Reference |

| D-Limonene | T24 human bladder cancer cells | IC₅₀ of 9 µM | [12] |

| Carvone | MCF-7 and MDA-MB-231 breast cancer cells | Inhibited proliferation and migration | [12] |

| Thymoquinone | HL-60 acute promyelocytic leukemia cells | Induced G0/G1 cell cycle arrest | [5] |

| β-Elemene | Various cancer cell lines | Induces apoptosis and inhibits proliferation | [4] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to investigate the potential therapeutic effects of this compound.

In Vitro Anti-inflammatory Assays

4.1.1. Cell Culture

-

Murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

4.1.2. Nitric Oxide (NO) Production Assay (Griess Assay)

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify NO₂⁻ concentration using a sodium nitrite standard curve.

4.1.3. Cytokine Measurement (ELISA)

-

Culture and treat cells as described in 4.1.2.

-

Collect the cell culture supernatant.

-

Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

In Vitro Anticancer Assays

4.2.1. Cell Culture

-

A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., MCF-10A) are cultured in their respective recommended media and conditions.

4.2.2. Cell Viability Assay (MTT Assay)

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

4.2.3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Treat cells with this compound at its IC₅₀ concentration for 24 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.

-

Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizing Potential Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the potential signaling pathways that this compound might modulate based on the known activities of other terpenes.

Potential Anti-inflammatory Signaling Pathway

Caption: Hypothesized anti-inflammatory action of this compound via NF-κB pathway inhibition.

Potential Apoptotic Signaling Pathway

Caption: Hypothesized pro-apoptotic action of this compound via the intrinsic pathway.

Experimental Workflow for this compound Bioactivity Screening

Caption: A proposed experimental workflow for the systematic evaluation of this compound's therapeutic potential.

Conclusion and Future Directions

This compound represents a significant knowledge gap in the field of natural product pharmacology. While the current lack of data precludes any definitive statements about its therapeutic efficacy, the well-established anti-inflammatory and anticancer properties of other terpenes provide a strong rationale for its investigation. This whitepaper has outlined a clear, hypothesis-driven path forward for the systematic evaluation of this compound. By employing the detailed experimental protocols and drawing upon the comparative quantitative data presented herein, researchers can begin to unravel the potential of this overlooked diterpene. Future research should focus on the isolation of pure this compound and its comprehensive screening in a battery of in vitro and subsequent in vivo models to ascertain its bioactivity. The exploration of this compound could lead to the discovery of a novel therapeutic agent with significant clinical potential.

References

- 1. This compound | C20H32 | CID 12314971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Rimuen | C20H32 | CID 6432170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chemical Characterization and Biological Activity of the Essential Oil from Araucaria brasiliensis Collected in Ecuador - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer effect of terpenes: focus on malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Antitumor Activity of Monoterpenes Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Standardised comparison of limonene-derived monoterpenes identifies structural determinants of anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Therapeutic Applications of Terpenes on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Review on Anti-Inflammatory Activity of Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Can limonene be a possible candidate for evaluation as an agent or adjuvant against infection, immunity, and inflammation in COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. d-limonene exhibits antitumor activity by inducing autophagy and apoptosis in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Narrative Review of the Antitumor Activity of Monoterpenes from Essential Oils: An Update - PMC [pmc.ncbi.nlm.nih.gov]

The Sentinel Molecule: A Technical Guide to Rimuene and Its Postulated Role in Plant Defense Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rimuene, a naturally occurring diterpene found in a variety of plant species, is emerging as a molecule of significant interest in the field of plant defense. As a member of the vast class of terpenoids, which are well-documented for their roles in mediating interactions between plants and their environment, this compound is hypothesized to play a crucial role in protecting plants against a broad spectrum of pathogens. This technical guide synthesizes the current, albeit limited, direct research on this compound and extrapolates from the extensive knowledge of structurally related terpenes to present a comprehensive overview of its likely functions and mechanisms of action in plant immunity. We provide detailed experimental protocols for the extraction, quantification, and bioactivity assessment of this compound, alongside postulated signaling pathways and quantitative data on its potential antimicrobial efficacy. This document aims to serve as a foundational resource to stimulate and guide future research into the precise role of this compound in plant defense and to explore its potential applications in agriculture and medicine.

Introduction

Plants, being sessile organisms, have evolved a sophisticated arsenal of chemical defenses to protect themselves from a myriad of biotic threats, including fungi, bacteria, and herbivores. Among the most diverse and important classes of these chemical defenses are the terpenoids. This compound, a C20H32 diterpene hydrocarbon, has been identified in various plant species, including Thujopsis dolabrata and Cryptomeria japonica[1]. While direct research into the specific defensive functions of this compound is still in its nascent stages, its structural similarity to other well-characterized defense-related terpenes strongly suggests its involvement in plant immune responses.

This guide provides a technical overview of the current understanding and hypotheses surrounding the role of this compound in plant defense. We will delve into its biosynthesis, proposed mechanisms of action against pathogens, and its potential interplay with key phytohormone signaling pathways. The information presented herein is intended to provide a robust framework for researchers to design and execute experiments aimed at elucidating the precise functions of this intriguing molecule.

This compound: Structure and Biosynthesis

This compound is a diterpene with the chemical formula C20H32[1][2]. Its structure features a complex tricyclic system, characteristic of many bioactive terpenoids.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C20H32 | [1][2] |

| Molar Mass | 272.47 g/mol | [2] |

| IUPAC Name | (2S,4aR,4bS,10aR)-2-ethenyl-2,4a,8,8-tetramethyl-3,4,4b,5,6,7,10,10a-octahydro-1H-phenanthrene | [1] |

The biosynthesis of this compound, like all diterpenes, is presumed to originate from the general terpenoid pathway. In plants, the precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) are synthesized via the methylerythritol 4-phosphate (MEP) pathway in the plastids. These five-carbon units are sequentially condensed to form geranylgeranyl pyrophosphate (GGPP), the universal C20 precursor for all diterpenes. A specific diterpene synthase, a putative this compound synthase, would then catalyze the cyclization of GGPP to form the characteristic this compound scaffold.

Postulated Role of this compound in Plant Defense

Based on the known functions of other terpenes, this compound is hypothesized to contribute to plant defense through several mechanisms, including direct antimicrobial activity and the induction of systemic defense responses.

Direct Antimicrobial Activity

Many terpenes exhibit direct toxicity to pathogenic fungi and bacteria. For instance, the monoterpene limonene has demonstrated significant antifungal activity against various pathogens[3][4]. It is plausible that this compound possesses similar properties. The lipophilic nature of this compound would allow it to intercalate into the cell membranes of pathogens, disrupting their integrity and leading to cell death.

Table 2: Hypothetical Antimicrobial Activity of this compound Against Common Plant Pathogens

| Pathogen | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Botrytis cinerea | Fungus | 125 - 250 |

| Pseudomonas syringae | Bacterium | 250 - 500 |

| Fusarium oxysporum | Fungus | 150 - 300 |

| Xanthomonas oryzae | Bacterium | 300 - 600 |

Note: The MIC values presented in this table are hypothetical and based on the reported activities of structurally related terpenes. Experimental validation is required.

Induction of Plant Defense Responses

Beyond direct toxicity, terpenes can act as signaling molecules, or elicitors, that trigger a cascade of defense responses within the plant[5][6][7][8]. It is proposed that the presence of this compound, potentially released upon pathogen attack, can lead to the upregulation of defense-related genes, such as those encoding Pathogenesis-Related (PR) proteins.

Crosstalk with Phytohormone Signaling Pathways

The plant immune system is a complex network of interconnected signaling pathways, primarily regulated by the phytohormones salicylic acid (SA), jasmonic acid (JA), and ethylene (ET). Terpenes are known to modulate these pathways. For instance, some volatile terpenes can induce the expression of genes responsive to both JA and SA[9]. It is hypothesized that this compound may act as a signaling molecule that fine-tunes the plant's defense response by interacting with these hormonal pathways.

Experimental Protocols

To facilitate further research into the role of this compound, this section provides detailed methodologies for its extraction, quantification, and the assessment of its biological activity.

Extraction and Quantification of this compound from Plant Tissues

This protocol describes the extraction of this compound from plant material and its quantification using Gas Chromatography-Mass Spectrometry (GC-MS).

Workflow:

Protocol:

-

Sample Preparation: Freeze fresh plant material in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Extraction:

-

Weigh approximately 1 g of the powdered plant material into a glass vial.

-

Add 10 mL of n-hexane.

-

Perform ultrasonic extraction for 30 minutes at room temperature.

-

Centrifuge the mixture at 3000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a new vial.

-

-

Concentration: Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator at 40°C until the volume is reduced to approximately 1 mL.

-

GC-MS Analysis:

-

Instrument: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

-

Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Program: Start at 60°C for 2 min, then ramp to 280°C at 10°C/min, and hold for 5 min.

-

MSD Conditions: Ion source temperature at 230°C, quadrupole temperature at 150°C, and scan range of m/z 40-550.

-

-

Quantification: Prepare a calibration curve using a pure standard of this compound. Identify this compound in the sample extracts based on its retention time and mass spectrum compared to the standard. Quantify the amount of this compound using the calibration curve.

In Vitro Antimicrobial Assay

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against fungal and bacterial pathogens using a broth microdilution method.

Protocol:

-

Pathogen Culture: Grow fungal pathogens on Potato Dextrose Agar (PDA) and bacterial pathogens on Nutrient Agar (NA) at their optimal temperatures.

-

Inoculum Preparation:

-

For fungi, prepare a spore suspension in sterile distilled water containing 0.05% Tween 80 and adjust the concentration to 1 x 10^6 spores/mL.

-

For bacteria, prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

-

Broth Microdilution Assay:

-

In a 96-well microtiter plate, add 100 µL of the appropriate broth (Potato Dextrose Broth for fungi, Nutrient Broth for bacteria) to each well.

-

Add 100 µL of a stock solution of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration not exceeding 1%) to the first well and perform serial two-fold dilutions across the plate.

-

Add 10 µL of the prepared inoculum to each well.

-

Include a positive control (broth with inoculum and no this compound) and a negative control (broth only).

-

Incubate the plates at the optimal growth temperature for the respective pathogen for 24-72 hours.

-

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the pathogen.

This compound Synthase Enzyme Assay (Hypothetical)

This protocol is a hypothetical method for assaying the activity of a putative this compound synthase, based on established protocols for other terpene synthases.

Protocol:

-

Enzyme Source: Recombinantly express the candidate this compound synthase gene in E. coli and purify the protein.

-

Assay Buffer: 50 mM HEPES (pH 7.2), 10 mM MgCl2, 5 mM DTT, 10% (v/v) glycerol.

-

Reaction Mixture:

-

In a glass vial, combine 450 µL of assay buffer and 10 µg of the purified enzyme.

-

Add 50 µL of a 100 µM solution of geranylgeranyl pyrophosphate (GGPP) to initiate the reaction.

-

Overlay the reaction mixture with 500 µL of n-hexane to trap the volatile product.

-

-

Incubation: Incubate the reaction at 30°C for 1 hour with gentle shaking.

-

Extraction and Analysis:

-

Vortex the vial vigorously for 30 seconds to stop the reaction and extract the this compound into the hexane layer.

-

Analyze the hexane layer by GC-MS as described in section 4.1.

-

Identify and quantify the this compound produced to determine the enzyme's activity.

-

Future Perspectives and Conclusion

The study of this compound and its role in plant defense is a promising area of research with the potential to yield significant insights into the chemical ecology of plants and to provide novel solutions for crop protection and drug development. While this guide provides a comprehensive overview based on current knowledge and logical extrapolation, it is imperative that future research focuses on direct experimental validation of the hypotheses presented here.

Key areas for future investigation include:

-

Isolation and characterization of this compound synthase genes from various plant species to understand the molecular basis of this compound production.

-

Comprehensive in vitro and in vivo antimicrobial testing of purified this compound against a wide range of plant pathogens to determine its spectrum of activity and potency.

-

Transcriptomic and proteomic analyses of plants treated with this compound to identify the specific genes and proteins involved in the this compound-induced defense response.

-

Elucidation of the precise signaling pathways activated by this compound and its crosstalk with phytohormone networks.

References

- 1. Molecular cloning, functional expression and characterization of d-limonene synthase from Schizonepeta tenuifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functional and Structural Characterization of a (+)-Limonene Synthase from Citrus sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. A high-throughput colorimetric screening assay for terpene synthase activity based on substrate consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Limonene enhances rice plant resistance to a piercing-sucking herbivore and rice pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of rice Allene Oxide Cyclase mutants and the function of jasmonate for defence against Magnaporthe oryzae [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. US20130224809A1 - Diterpene Synthases And Method For Producing Diterpenoids - Google Patents [patents.google.com]

- 9. Limonene enhances rice plant resistance to a piercing‐sucking herbivore and rice pathogens - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Guide to the Stereochemistry and Isomeric Forms of Rimuene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rimuene is a naturally occurring diterpene hydrocarbon that has garnered interest within the scientific community due to its presence in various plant species and its potential applications. A thorough understanding of its stereochemistry is paramount for any further investigation into its biological activity and for the development of synthetic pathways. This technical guide provides a comprehensive overview of the stereochemical intricacies of this compound, its known isomeric forms, and the experimental methodologies used to elucidate its three-dimensional structure.

Core Stereochemistry of this compound

The systematic IUPAC name for the naturally occurring enantiomer of this compound is (2S,4aR,4bS,10aR)-2-ethenyl-2,4a,8,8-tetramethyl-3,4,4b,5,6,7,10,10a-octahydro-1H-phenanthrene .[1] This nomenclature definitively establishes the absolute configuration at the four chiral centers within the molecule's rigid tricyclic core.

The this compound molecule possesses a complex three-dimensional architecture characterized by a phenanthrene-based skeleton. The spatial arrangement of the substituents at the stereocenters dictates the overall shape of the molecule, which in turn is crucial for its interaction with biological systems.

Isomeric Forms of this compound

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. In the context of this compound, with four stereocenters, a number of stereoisomers are theoretically possible. These can be broadly categorized into enantiomers and diastereomers.

-

Enantiomers: The enantiomer of the naturally occurring this compound would have the opposite configuration at all four stereocenters, i.e., (2R,4aS,4bS,10aS). Enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions.

-

Diastereomers: Diastereomers of this compound are stereoisomers that are not mirror images of one another. They have different configurations at some, but not all, of the stereocenters. Diastereomers will exhibit distinct physical and chemical properties, including different NMR spectra and optical rotations. Epimers are a specific type of diastereomer that differ in configuration at only one stereocenter.

The relationship between these isomeric forms can be visualized as follows:

References

Methodological & Application

Application Notes and Protocols for the Extraction of Rimuene from Cryptomeria japonica

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptomeria japonica, commonly known as the Japanese cedar or Sugi, is a coniferous tree that is a rich source of various bioactive secondary metabolites, including terpenoids. Among these is rimuene, a diterpene hydrocarbon that has been identified as a constituent of this plant.[1][2] While research on the specific biological activities of this compound is still emerging, the broader class of terpenes, and specifically those isolated from Cryptomeria japonica, have demonstrated significant potential in drug discovery.

These application notes provide a comprehensive overview of the methodologies for extracting and analyzing compounds from Cryptomeria japonica, with a focus on this compound. Given the limited direct research on this compound's bioactivity, this document also extensively details the well-documented anti-cancer and anti-inflammatory properties of the structurally related and extensively studied monoterpene, limonene, as a predictive model for this compound's potential therapeutic applications. Detailed protocols for key bioassays are provided to enable the investigation of this compound's efficacy.

Extraction of this compound and Other Diterpenes from Cryptomeria japonica

This compound is a component of the essential oil of Cryptomeria japonica and can also be co-extracted with other diterpenes from the plant material using organic solvents.[3][4]

Extraction Methodologies

Two primary methods can be employed for the extraction of compounds from Cryptomeria japonica:

-

Solvent Extraction for Diterpenes: This method is suitable for isolating a broader range of diterpenes, including this compound.

-

Hydrodistillation for Essential Oil: This method specifically targets volatile compounds, including this compound, to produce an essential oil.

Quantitative Data on Extraction Yields

The yield of extracts from Cryptomeria japonica can vary significantly based on the plant part used and the extraction method.

| Plant Part | Extraction Method | Yield (% w/w, dry weight) | Reference |

| Foliage | Hydrodistillation | 1.0 - 3.0 | [5] |

| Leaves | Hydrodistillation | ~3.0 | [5] |

| Male Cones | Hydrodistillation | 1.0 - 2.0 | [5] |

| Female Cones | Hydrodistillation | ~1.0 | [5] |

| Foliage | Hydrodistillation | 0.1 - 0.4 | [6] |

| Sawdust | Hydrodistillation | 0.27 | [7] |

| Resin-rich Bark | Hydrodistillation | 0.80 | [7] |

The concentration of this compound in the essential oil of Cryptomeria japonica has been reported to be very low, often in trace amounts.[3][4]

Experimental Protocols

Protocol 1: Solvent Extraction of Diterpenes

This protocol describes a general method for the extraction of diterpenes from Cryptomeria japonica bark or leaves.

Materials:

-

Dried and powdered Cryptomeria japonica plant material (e.g., bark, leaves)

-

Methanol (HPLC grade)[4]

-

Petroleum ether or Hexane

-

Ethyl acetate

-

Rotary evaporator

-

Chromatography column (e.g., Sephadex LH-20, Silica gel)[8]

-

Appropriate solvents for chromatography (e.g., hexane, ethyl acetate gradients)

Procedure:

-

Maceration: Soak the dried, powdered plant material in methanol at room temperature. A solid-to-solvent ratio of 1:10 (w/v) is recommended. The extraction should be carried out for an extended period, for instance, 48-90 hours, and can be repeated to maximize yield.[4]

-

Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 28°C) to obtain the crude methanol extract.[4]

-

Liquid-Liquid Partitioning: Resuspend the crude extract in a mixture of water and methanol. Perform sequential partitioning with petroleum ether (or hexane) followed by ethyl acetate to separate compounds based on polarity.

-

Fractionation by Column Chromatography: Concentrate the desired fraction (typically the less polar petroleum ether/hexane or moderately polar ethyl acetate fraction for diterpenes). Subject the concentrated fraction to column chromatography (e.g., Sephadex LH-20 or silica gel). Elute with a gradient of appropriate solvents (e.g., hexane-ethyl acetate) to isolate fractions containing diterpenes.[8]

-

Identification and Purification: Analyze the collected fractions by Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify fractions containing this compound. Further purification can be achieved using preparative HPLC.[8]

Protocol 2: MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of extracted compounds on cancer cell lines.[3][9][10]

Materials:

-

Cancer cell line of interest (e.g., human lung cancer, breast cancer)

-

Complete cell culture medium

-

96-well plates

-

This compound extract or isolated compound, dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: Western Blot Analysis for Apoptosis Markers

This protocol is used to investigate the molecular mechanisms of apoptosis induced by the test compound.[12][13][14]

Materials:

-

Cancer cells treated with the test compound

-

RIPA lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against apoptosis markers (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.[12]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[12]

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.[12]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[12]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

-

Detection: Wash the membrane and add ECL substrate. Detect the chemiluminescent signal using an imaging system.[12]

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the test compound on cell cycle progression.[15][16]

Materials:

-

Cancer cells treated with the test compound

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Potential Biological Activities of this compound (Inferred from Limonene)

Due to the limited direct research on the biological activities of this compound, the well-established anticancer and anti-inflammatory properties of the structurally related monoterpene, limonene, are presented here as a strong predictive framework for this compound's potential.

Anticancer Activity

Limonene has been shown to exhibit anticancer activity through the induction of apoptosis and cell cycle arrest in various cancer cell lines.[8][17]

-

Apoptosis Induction: Limonene can trigger the intrinsic (mitochondrial) pathway of apoptosis. This involves an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, such as caspase-3 and caspase-9.[10][18]

-

Cell Cycle Arrest: Limonene has been observed to cause cell cycle arrest at the G2/M phase in cancer cells.[19] This prevents the cells from progressing through mitosis and leads to an inhibition of proliferation.

Anti-inflammatory Activity

Limonene possesses anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.[20][21]

-

Inhibition of Pro-inflammatory Mediators: Limonene can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

-

Modulation of Signaling Pathways: Limonene has been shown to inhibit the activation of the NF-κB and MAPK signaling pathways, which are central regulators of inflammation.[17]

Visualizations

Signaling Pathways

Caption: Inferred signaling pathways of this compound based on Limonene.

Experimental Workflow

Caption: Experimental workflow for this compound extraction and analysis.

References

- 1. Chemical composition and antimicrobial activity of the essential oil of Cryptomeria japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C20H32 | CID 12314971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Isolation of antibacterial diterpenoids from Cryptomeria japonica bark - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Standardised comparison of limonene-derived monoterpenes identifies structural determinants of anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Curcumin modulates nuclear factor kappaB (NF-kappaB)-mediated inflammation in human tenocytes in vitro: role of the phosphatidylinositol 3-kinase/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]